3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
This compound features a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a 3-methyl group at position 2. The amide linkage at position 6 of the benzofuran connects to a 3,4-dimethoxybenzamide moiety.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-20-11-8-18(27-26(29)17-7-12-21(31-3)23(13-17)32-4)14-22(20)33-25(15)24(28)16-5-9-19(30-2)10-6-16/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYLOPSTHKYRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with appropriate amine derivatives . The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the synthesized benzamides can vary, with 2,3-dimethoxybenzamides obtained in yields of 43-50% and 3-acetoxy-2-methylbenzamides in higher yields of 40-72% .
Chemical Reactions Analysis
3,4-Dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities into the compound.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors. Notable applications include:
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Anticancer Activity :
- Studies have shown that compounds with similar structures to 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can inhibit cancer cell proliferation. The benzofuran moiety is often associated with anticancer properties due to its ability to induce apoptosis in cancer cells.
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Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in the management of diseases like Alzheimer's and Type 2 Diabetes Mellitus (T2DM) respectively. Inhibitors of these enzymes can help manage symptoms and progression of these diseases by enhancing neurotransmitter levels or regulating glucose metabolism.
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Neuroprotective Effects :
- Preliminary studies suggest that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The methoxy groups in the structure could enhance its ability to cross the blood-brain barrier, making it a candidate for further research in neuropharmacology.
Case Studies
Several studies have documented the applications and efficacy of similar compounds:
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Key Structural Differences and Similarities
The table below highlights structural variations and physicochemical properties of the target compound and its analogs:
*Estimated based on molecular formulas.
Biological Activity
3,4-Dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- Benzamide core : A central component that often contributes to biological activity.
- Benzofuran moiety : Imparts unique electronic properties and biological interactions.
- Methoxy groups : Enhance solubility and bioavailability.
The molecular formula is with a molecular weight of 401.48 g/mol.
1. Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, benzofuran derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC) cells.
A study demonstrated that a related compound, BMBF (2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran), suppressed the migration and invasion of Huh7 cells (a HCC cell line) by downregulating integrin α7 and affecting epithelial–mesenchymal transition (EMT) markers such as Slug and MMP9 . This suggests that similar mechanisms may be applicable to the compound .
The proposed mechanism involves:
- Enzyme Inhibition : The benzamide moiety may interact with specific enzymes or receptors, forming hydrogen bonds and stabilizing the compound within the binding site.
- Signal Pathway Modulation : It may affect signaling pathways associated with cancer progression, such as the FAK/AKT pathway, which is critical in cell motility and survival .
Data Table: Biological Activities of Related Compounds
Case Studies
Several case studies have highlighted the efficacy of benzofuran derivatives in treating various conditions:
- Hepatocellular Carcinoma :
- Pain Management :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
